

PtdIns-(4,5)-P2 (1,2-dioctanoyl) solubility and preparation

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Compound of Interest

Compound Name: PtdIns-(4,5)-P2 (1,2-dioctanoyl)

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Application Notes: PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key phosphoinositide, is a minor yet critical component of eukaryotic cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and serves as a pivotal hub for cellular signaling. PtdIns(4,5)P2 is a substrate for two major signaling pathways: its hydrolysis by phospholipase C (PLC) generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and its phosphorylation by phosphoinositide 3-kinase (PI3K) produces phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3)[1][2][3]. These pathways regulate a vast array of cellular processes, including cell proliferation, survival, cytoskeletal organization, endocytosis, and exocytosis[1][4][5][6].

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of the natural lipid. Featuring two short C8 fatty acid chains, it is a valuable tool for in vitro studies, such as examining enzyme kinetics and protein-lipid interactions, where controlled delivery and solubility are essential[7].

Physicochemical Properties

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is supplied as a solid or lyophilized powder[3][7]. Its dioctanoyl side chains render it more water-soluble than its long-chain natural counterparts, facilitating its use in aqueous buffer systems.



Storage and Stability

For long-term storage, the compound should be kept at -20°C, where it is stable for at least four to five years[3][7]. Once reconstituted, aqueous solutions are stable for 1-2 days at 4-8°C. For longer-term storage of solutions, it is recommended to prepare aliquots in deoxygenated solvents and freeze them.

Quantitative Data Summary

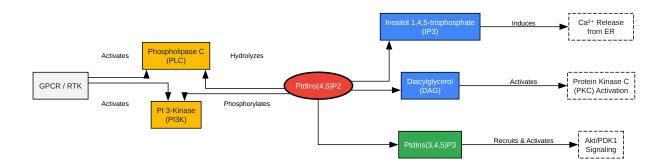
The solubility of **PtdIns-(4,5)-P2 (1,2-dioctanoyl)** and its sodium salt form is crucial for designing experiments. The following table summarizes the available solubility data.

Compound Form	Solvent/Buffer	Concentration	Reference
PtdIns-(4,5)-P2 (1,2-dioctanoyl)	Water	Soluble	[7]
PtdIns-(4,5)-P2 (1,2-dioctanoyl) sodium salt	PBS (pH 7.2)	Freely soluble	[3]
PtdIns-(4,5)-P2 (1,2-dioctanoyl) sodium salt	CHCl3:CH3OH:H2O (3:2:1)	10 mg/mL	[3]

Signaling Pathway Diagram

PtdIns(4,5)P2 is a central node in signal transduction. Upon activation of cell surface receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PtdIns(4,5)P2 is metabolized by key enzymes to generate downstream signals. The diagram below illustrates these fundamental pathways.





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Core signaling pathways originating from PtdIns(4,5)P2.

Experimental Protocols

Protocol 1: Preparation of PtdIns-(4,5)-P2 Vesicles (Liposomes)

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating **PtdIns-(4,5)-P2 (1,2-dioctanoyl)** for use in biochemical assays, such as protein-lipid binding studies.

Materials:

- PtdIns-(4,5)-P2 (1,2-dioctanoyl)
- Carrier lipid (e.g., Phosphatidylcholine, PC)
- Chloroform
- Assay Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM KCl, 0.1 mM DTT)
- Glass vials
- Nitrogen or Argon gas source

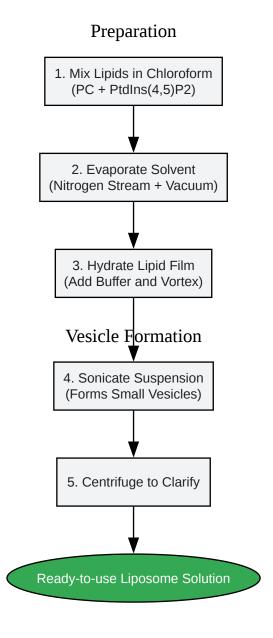


Bath sonicator or probe sonicator

Methodology:

- Lipid Mixture Preparation: In a clean glass vial, combine the carrier lipid (e.g., 99 mol%) and **PtdIns-(4,5)-P2 (1,2-dioctanoyl)** (e.g., 1 mol%) dissolved in chloroform. The final lipid concentration will depend on the specific application.
- Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the vial under a gentle stream of nitrogen or argon gas. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.
- Hydration: Add the desired volume of Assay Buffer to the dried lipid film. Vortex the vial vigorously for several minutes to resuspend the lipids, which will result in a milky suspension of multilamellar vesicles (MLVs).
- Sonication: To form SUVs, sonicate the MLV suspension.
 - Bath Sonication: Place the vial in a bath sonicator and sonicate until the solution becomes clear (typically 10-30 minutes). The temperature of the bath should be kept low to avoid lipid degradation.
 - Probe Sonication: Use a probe sonicator on a low power setting, sonicating in short bursts (e.g., 30 seconds) followed by cooling periods on ice to prevent overheating. Repeat until the solution is clear.
- Clarification: Centrifuge the liposome solution at high speed (e.g., 15,000 x g) for 10 minutes to pellet any remaining aggregates or titanium particles from the sonicator probe.
- Use: The supernatant containing the SUVs is now ready for use in downstream applications, such as the liposome binding assay described in Protocol 2.





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Workflow for preparing PtdIns(4,5)P2-containing liposomes.

Protocol 2: Liposome Co-sedimentation Assay for Protein-Lipid Interaction

This protocol is a common method to assess the binding of a protein of interest to PtdIns-(4,5)-P2 incorporated into liposomes.

Materials:



- PtdIns-(4,5)-P2-containing liposomes (from Protocol 1)
- Control liposomes (without PtdIns-(4,5)-P2)
- Purified protein of interest
- Binding Buffer (can be the same as the Assay Buffer from Protocol 1)
- Ultracentrifuge with appropriate rotor
- SDS-PAGE analysis equipment

Methodology:

- Binding Reaction: In separate microcentrifuge tubes, mix the purified protein (at a fixed concentration) with either the PtdIns-(4,5)-P2-containing liposomes or the control liposomes. Incubate at room temperature for 1 hour to allow binding to occur[8].
- Sedimentation: Place the tubes in an ultracentrifuge and spin at a high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the liposomes.
- Fraction Collection: Carefully collect the supernatant from each tube. This fraction contains the unbound protein.
- Pellet Resuspension: Wash the pellet gently with Binding Buffer to remove any nonspecifically associated protein, and centrifuge again. Discard the supernatant. Resuspend the final pellet, which contains the liposome-bound protein, in an equal volume of SDS-PAGE sample buffer. Also, mix an equivalent volume of the supernatant fraction with sample buffer.
- Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the protein distribution. Increased protein in the pellet fraction with PtdIns-(4,5)-P2 liposomes compared to the control indicates a specific interaction.

Protocol 3: Immunofluorescence Staining for Cellular PtdIns(4,5)P2

Methodological & Application





This protocol provides a general framework for the visualization of PtdIns(4,5)P2 pools within cultured cells using a specific antibody.

Materials:

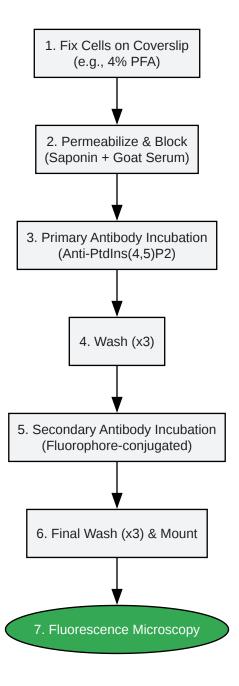
- Cultured cells on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Blocking/Permeabilization Buffer (e.g., PBS with 5% normal goat serum and 0.5% saponin)
 [9]
- Primary antibody against PtdIns(4,5)P2
- Fluorophore-conjugated secondary antibody
- Mounting medium with DAPI

Methodology:

- Cell Fixation: Wash the cells grown on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 20 minutes at room temperature[10].
- Blocking and Permeabilization: Wash the fixed cells three times with PBS. Incubate the cells
 with Blocking/Permeabilization Buffer for 45-60 minutes at room temperature[9][10]. Saponin
 is a mild detergent that preserves membrane structure better than stronger detergents like
 Triton X-100.
- Primary Antibody Incubation: Dilute the primary anti-PtdIns(4,5)P2 antibody in the blocking buffer (with a reduced saponin concentration, e.g., 0.1%) and incubate with the cells for 1 hour at room temperature[9][10].
- Washing: Wash the cells three times with PBS for 10 minutes each to remove unbound primary antibody[10].



- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light[10].
- Final Washes and Mounting: Wash the cells three times with PBS for 10 minutes each in the dark[10]. Briefly rinse with distilled water and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Imaging: Visualize the cells using a fluorescence or confocal microscope.





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Workflow for immunofluorescent detection of PtdIns(4,5)P2.

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